Butyrylcarnitine

Overview

Description

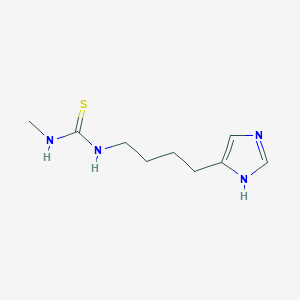

Acylcarnitines are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond . Butyrylcarnitine plays a crucial role in fatty acid metabolism and energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle .

Mechanism of Action

Butyrylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondrial matrix for β-oxidation. This process involves the conversion of fatty acids into acyl-CoA derivatives, which are then transferred to carnitine to form acylcarnitines. This compound specifically targets short-chain fatty acids, aiding in their oxidation and energy production . The molecular pathways involved include the activation of enzymes such as carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2).

Future Directions

Biochemical Analysis

Biochemical Properties

Butyrylcarnitine participates in biochemical reactions primarily related to fatty acid oxidation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .

Cellular Effects

This compound influences cell function by affecting cellular metabolism. It is reported to be closely associated with the occurrence of diabetic cardiomyopathy (DCM), affecting myocardial disorders . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in fatty acid oxidation . It is an intermediate product of this process, and its levels can influence the efficiency of energy production in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, specific acylcarnitine species, including this compound, accumulate in a pattern characteristic for each disease in cases of organic acidemias and fatty acid oxidation disorders .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, proprietary synthetic lipoylcarnitine and this compound derivatives have been studied as potential therapies to minimize oxidative damage and maximize mitochondrial energy production in animal models of mitochondrial disease .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes and cofactors within this pathway, and its levels can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is associated with organic cation transporter 1 (OCT1) genotypes, with carriers of high-activity OCT1 genotypes having about 3-fold higher this compound blood concentrations and 2-fold higher amounts of this compound excreted in urine compared to deficient OCT1 .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it participates in fatty acid oxidation . Its activity or function can be influenced by its localization within specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyrylcarnitine can be synthesized by transferring a butyryl group from coenzyme A to a molecule of L-carnitine. This reaction typically involves the use of butanoyl chloride and L-carnitine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the preparation of butyryl-L-carnitine chloride in methanol, followed by purification using techniques like ultra-performance liquid chromatography (UPLC) and tandem mass spectrometry (MS/MS) for quantification and quality control .

Chemical Reactions Analysis

Types of Reactions: Butyrylcarnitine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form butyric acid and carnitine.

Hydrolysis: The ester bond in this compound can be hydrolyzed to yield butyric acid and L-carnitine.

Substitution: The butyryl group can be substituted with other acyl groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Substitution: Reagents like acyl chlorides and bases such as triethylamine are used for substitution reactions.

Major Products:

Oxidation: Butyric acid and carnitine.

Hydrolysis: Butyric acid and L-carnitine.

Substitution: Various acylcarnitines depending on the substituent used.

Scientific Research Applications

Butyrylcarnitine has diverse applications in scientific research, including:

Chemistry: Used as a standard in mass spectrometry for the quantification of acylcarnitines in biological samples.

Biology: Plays a role in the study of fatty acid metabolism and energy production in cells.

Industry: Employed in the production of dietary supplements aimed at enhancing energy metabolism and athletic performance.

Comparison with Similar Compounds

Butyrylcarnitine is unique among acylcarnitines due to its specific role in short-chain fatty acid metabolism. Similar compounds include:

Isothis compound: Involved in valine metabolism and associated with isobutyryl-CoA dehydrogenase deficiency.

Glutarylcarnitine: Linked to glutaric acidemia type I and involved in the metabolism of lysine, hydroxylysine, and tryptophan.

Acetylcarnitine: Plays a role in the metabolism of acetyl-CoA and is involved in energy production and neurotransmitter synthesis.

This compound stands out due to its specific involvement in short-chain fatty acid oxidation and its diagnostic significance in metabolic disorders.

properties

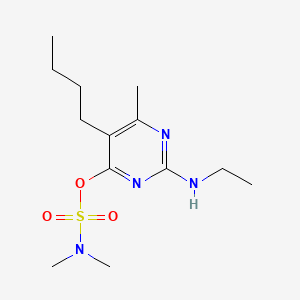

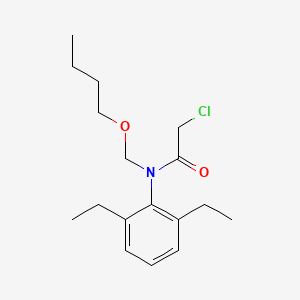

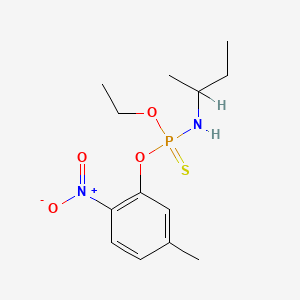

IUPAC Name |

(3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYFHHGCZUCMBN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180266 | |

| Record name | Butyrylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Butyrylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

25576-40-3 | |

| Record name | Butyryl-L-carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25576-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025576403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyrylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyrylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary role of butyrylcarnitine in the body?

A1: this compound is involved in the transport of butyryl-CoA, a product of fatty acid and amino acid metabolism, into the mitochondria for energy production via β-oxidation. []

Q2: How do this compound levels change in patients with inherited metabolic disorders?

A2: Elevated this compound levels in newborns can indicate short-chain acyl-CoA dehydrogenase deficiency (SCADD). [] This is because SCADD disrupts the breakdown of butyryl-CoA, leading to its accumulation and subsequent conversion to this compound. [, , ]

Q3: Can this compound levels help differentiate between SCADD and isobutyryl-CoA dehydrogenase deficiency (IBDD)?

A3: Yes. While both conditions elevate C4-acylcarnitine (comprising both this compound and isothis compound), specific ratios using this compound and other acylcarnitines can help differentiate them. [] For instance, ratios like C4/C0, C4/C5, and C4/C6 have shown robustness in distinguishing between SCADD, IBDD, and false positives. []

Q4: Is elevated this compound always indicative of a metabolic disorder?

A4: Not necessarily. Factors like maternal metformin treatment during pregnancy can lead to mildly elevated this compound in newborns without causing disease. []

Q5: How is this compound linked to cardiovascular disease?

A5: Research suggests that elevated this compound levels might be associated with an increased risk of cardiovascular disease in individuals with Type 2 Diabetes Mellitus. [] Further, in patients with heart failure, elevated this compound is part of a metabolic signature associated with poorer outcomes. []

Q6: How do this compound levels fluctuate in response to a ketogenic diet?

A6: Studies utilizing FDG-PET scans show that C4-OH this compound levels are inversely correlated with myocardial glucose uptake. [] This suggests increased ketone/fatty acid oxidation, and thus higher C4-OH this compound, during ketogenic states. []

Q7: Can this compound be used as a biomarker in other conditions?

A7: Research suggests potential roles for this compound as a biomarker in: * Intellectual disability: Elevated levels are observed in children with ID. [] * Chronic kidney disease: Elevated levels are found in pediatric patients. [] * Dampness-heat diarrhea in calves: Altered levels are associated with the condition. []

Q8: What analytical techniques are commonly used to measure this compound?

A8: The most common techniques are: * Tandem mass spectrometry (MS/MS) [, , , , , , ] * Liquid chromatography coupled with mass spectrometry (LC-MS) [, , , , , ] * Gas chromatography coupled with mass spectrometry (GC-MS) []

Q9: Why is MS/MS widely used for this compound analysis?

A9: MS/MS offers high sensitivity and specificity, allowing for the accurate quantification of this compound even at low concentrations in complex biological samples like blood spots. [, , ]

Q10: Are there any challenges in accurately measuring this compound?

A10: Yes, one challenge is the potential for falsely elevated C4-acylcarnitine (comprising both this compound and isothis compound) due to the presence of formiminoglutamate (FIGLU). [] Careful evaluation of results and further biochemical investigations are needed to confirm the diagnosis. [] Additionally, the use of D,L-octanoylcarnitine for blood-spot calibrators can lead to errors in measurement. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.